

# Suzetrigine in Multimodal Analgesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Suzetrigine phenol |           |
| Cat. No.:            | B15589930          | Get Quote |

#### FOR IMMEDIATE RELEASE

A new non-opioid analgesic, Suzetrigine (formerly VX-548), demonstrates significant potential in the management of moderate-to-severe acute pain. This guide provides a comprehensive comparison of Suzetrigine with established analgesic alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.

Suzetrigine, a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8, has recently gained regulatory approval for the treatment of moderate-to-severe acute pain in adults[1][2]. Its novel mechanism of action, which targets peripheral pain-sensing neurons, offers a promising alternative to traditional analgesics, particularly in the context of the ongoing opioid crisis[1][2]. This document outlines the efficacy of Suzetrigine within multimodal analgesia regimens, comparing its performance with standard-of-care treatments.

#### **Mechanism of Action**

Suzetrigine selectively blocks the NaV1.8 sodium channel, which is predominantly expressed in peripheral nociceptive neurons of the dorsal root ganglia[3][4]. By inhibiting these channels, Suzetrigine prevents the transmission of pain signals to the central nervous system, thereby reducing the sensation of pain without the central nervous system side effects associated with opioids, such as addiction and respiratory depression[1][4].





Click to download full resolution via product page

**Figure 1:** Mechanism of Action of Suzetrigine.

## **Efficacy in Acute Pain: Clinical Trial Data**

The efficacy and safety of Suzetrigine have been evaluated in several Phase 3 clinical trials, primarily in the context of postoperative pain following abdominoplasty and bunionectomy[1][5]. These studies provide a robust dataset for comparison with other analysesics.

#### **Data Presentation**

The following tables summarize the key efficacy and safety data for Suzetrigine compared to placebo and a common opioid combination, hydrocodone/acetaminophen (HB/APAP).

Table 1: Efficacy of Suzetrigine in Acute Postoperative Pain (Phase 3 Trials)



| Outcome Measure                                                          | Suzetrigine                                             | Placebo            | Hydrocodone/Acet<br>aminophen<br>(HB/APAP) |
|--------------------------------------------------------------------------|---------------------------------------------------------|--------------------|--------------------------------------------|
| SPID48 (Sum of Pain<br>Intensity Difference<br>over 48 hours)            |                                                         |                    |                                            |
| Abdominoplasty Trial                                                     | Statistically significant improvement vs. placebo[1][5] | -                  | Not superior to HB/APAP[5]                 |
| Bunionectomy Trial                                                       | Statistically significant improvement vs. placebo[1][5] | -                  | Not superior to HB/APAP[5]                 |
| Time to Meaningful<br>Pain Relief (≥2-point<br>reduction on NPRS)        |                                                         |                    |                                            |
| Abdominoplasty Trial                                                     | Median: 2 hours[5]                                      | Median: 8 hours[5] | Not reported                               |
| Bunionectomy Trial                                                       | Median: 4 hours[5]                                      | Median: 8 hours[5] | Not reported                               |
| Patient Global Assessment (% rating "good," "very good," or "excellent") | 83.2%[6]                                                | Not reported       | Not reported                               |

NPRS: Numeric Pain Rating Scale

Table 2: Safety and Tolerability of Suzetrigine (Phase 3 Trials)



| Adverse Event<br>Profile                               | Suzetrigine                                                                                    | Placebo                                         | Hydrocodone/Acet<br>aminophen<br>(HB/APAP)      |
|--------------------------------------------------------|------------------------------------------------------------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| Incidence of any<br>Adverse Events<br>(Abdominoplasty) | Lower than placebo[5]                                                                          | Higher than Suzetrigine[5]                      | Not reported                                    |
| Incidence of any<br>Adverse Events<br>(Bunionectomy)   | Lower than placebo[5]                                                                          | Higher than Suzetrigine[5]                      | Not reported                                    |
| Common Adverse<br>Events                               | Nausea, constipation,<br>headache, dizziness<br>(less frequent than<br>placebo and<br>HB/APAP) | Higher incidence of common AEs than Suzetrigine | Higher incidence of common AEs than Suzetrigine |
| Serious Adverse<br>Events                              | No serious adverse<br>events related to the<br>study drug reported[5]                          | Not reported                                    | Not reported                                    |

# Comparison with Other Analgesics in Multimodal Regimens

Multimodal analgesia, the use of multiple analgesic agents with different mechanisms of action, is the standard of care for postoperative pain management[2]. Suzetrigine's unique peripheral mechanism makes it an attractive component for such regimens.

• Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs are effective for mild to moderate postoperative pain and work by reducing inflammation[7]. In clinical trials of Suzetrigine, patients were permitted to use ibuprofen as rescue medication[8]. While formal studies on the synergistic effects are pending, the trial design acknowledges the real-world practice of combining different non-opioid analgesics. An independent review by the Institute for Clinical and Economic Review (ICER) noted a lack of direct comparator trials between Suzetrigine and NSAIDs[9].



- Opioids (Hydrocodone/Acetaminophen): The Phase 3 trials for Suzetrigine included an active comparator arm with hydrocodone/acetaminophen[8]. While Suzetrigine was not found to be superior in terms of the primary endpoint of SPID48, it demonstrated a favorable safety profile with a lower incidence of adverse events[5]. The non-addictive nature of Suzetrigine presents a significant advantage over opioids[1].
- Gabapentinoids (Pregabalin): While Suzetrigine is primarily studied for acute pain, its
  mechanism targeting neuronal excitability suggests potential for neuropathic pain.
   Pregabalin is a standard treatment for neuropathic pain[4][10][11][12]. Future studies directly
  comparing Suzetrigine to gabapentinoids in neuropathic pain models will be crucial to
  determine its relative efficacy in this setting.

## **Experimental Protocols**

The pivotal Phase 3 trials of Suzetrigine for acute pain followed a standardized methodology for analgesic clinical trials.





Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow for Suzetrigine Phase 3 Acute Pain Trials.

#### **Key Methodological Points:**

- Study Design: The studies were randomized, double-blind, and placebo-controlled, which is the gold standard for clinical trials[13][14].
- Patient Population: The trials enrolled adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy[8].
- Interventions: Patients were randomized to receive Suzetrigine, placebo, or an active comparator (hydrocodone/acetaminophen)[8].



- Primary Endpoint: The primary measure of efficacy was the time-weighted sum of the pain intensity difference over 48 hours (SPID48), a standard endpoint in acute pain trials[8].
- Pain Measurement: Pain intensity was assessed using the Numeric Pain Rating Scale (NPRS) at various time points[8].
- Rescue Medication: The use of rescue medication (ibuprofen) was permitted and monitored, reflecting the principles of multimodal analgesia[8].

#### **Conclusion and Future Directions**

Suzetrigine represents a significant advancement in the field of pain management, offering an effective non-opioid option for moderate-to-severe acute pain with a favorable safety profile compared to opioids. Its peripheral mechanism of action makes it a prime candidate for inclusion in multimodal analgesia regimens.

While the initial data is promising, further research is needed to fully elucidate the role of Suzetrigine in combination with other analgesics. Head-to-head trials comparing Suzetrigine-based multimodal regimens with standard-of-care multimodal approaches will be instrumental in defining its place in clinical practice. Additionally, ongoing investigations into its efficacy for chronic neuropathic pain will be of great interest to the scientific community. The development of Suzetrigine marks a pivotal step towards safer and more effective pain management strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. floridiananesthesiaservices.com [floridiananesthesiaservices.com]



- 3. Efficacy of nonsteroidal anti-inflammatory drugs in the management of postoperative pain
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 5. drugtopics.com [drugtopics.com]
- 6. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 8. journavx.com [journavx.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. Efficacy of pregabalin for peripheral neuropathic pain: results of an 8-week, flexible-dose, double-blind, placebo-controlled study conducted in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Current methods and challenges for acute pain clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Suzetrigine in Multimodal Analgesia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589930#efficacy-of-suzetrigine-in-multimodal-analgesia-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com